2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
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Overview
Description
2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is an organic compound with a unique structure characterized by the presence of two sulfur atoms and four carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the reaction of ethyl and methyl-substituted precursors with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms and carbonyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone: is similar to other dithiine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the dithiine core, makes it a versatile compound for various applications.
Properties
CAS No. |
58951-11-4 |
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Molecular Formula |
C7H12O4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-ethyl-5-methyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C7H12O4S2/c1-3-7-5-12(8,9)6(2)4-13(7,10)11/h4,7H,3,5H2,1-2H3 |
InChI Key |
PCXGZNFOWDKPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CS(=O)(=O)C(=CS1(=O)=O)C |
Origin of Product |
United States |
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